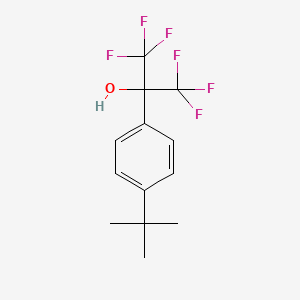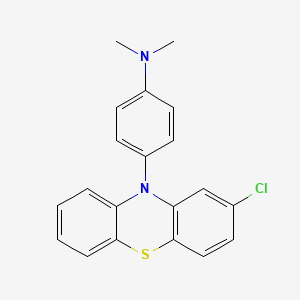
4-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylaniline is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by the presence of a phenothiazine core with a chlorine atom at the 2-position and a dimethylaniline group at the 4-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylaniline typically involves the chlorination of phenothiazine followed by the introduction of the dimethylaniline group. One common method includes the reaction of phenothiazine with thionyl chloride to introduce the chlorine atom at the 2-position. This is followed by a nucleophilic substitution reaction with N,N-dimethylaniline under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the treatment of psychiatric disorders due to its structural similarity to other phenothiazine-based drugs.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 4-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylaniline is primarily related to its interaction with biological targets. It is known to bind to dopamine receptors, inhibiting their activity. This interaction can modulate neurotransmitter levels in the brain, which is why phenothiazine derivatives are often used as antipsychotic agents. Additionally, the compound may interact with other molecular targets, such as ion channels and enzymes, contributing to its diverse biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Perphenazine: Known for its use in treating schizophrenia and other psychiatric disorders.
Fluphenazine: A potent antipsychotic agent with a longer duration of action.
Uniqueness
4-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylaniline is unique due to its specific substitution pattern, which can influence its pharmacological profile and chemical reactivity. The presence of the dimethylaniline group at the 4-position may enhance its lipophilicity and ability to cross biological membranes, potentially leading to different therapeutic effects compared to other phenothiazine derivatives .
Propriétés
Formule moléculaire |
C20H17ClN2S |
|---|---|
Poids moléculaire |
352.9 g/mol |
Nom IUPAC |
4-(2-chlorophenothiazin-10-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C20H17ClN2S/c1-22(2)15-8-10-16(11-9-15)23-17-5-3-4-6-19(17)24-20-12-7-14(21)13-18(20)23/h3-13H,1-2H3 |
Clé InChI |
SSSRJJPUQKBKFK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


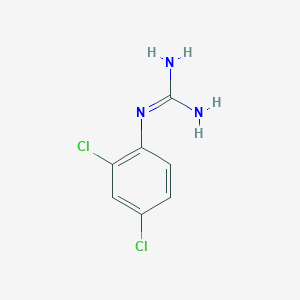
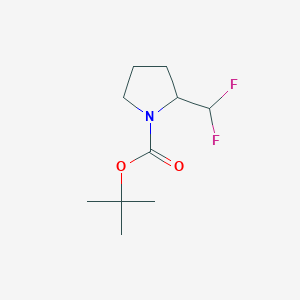

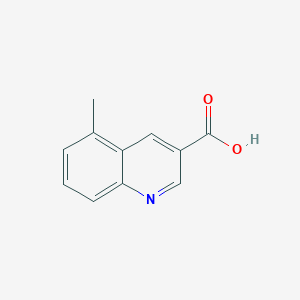
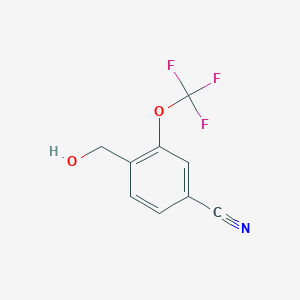
![2,4-Difluoro-3-[(trimethylsilyl)ethynyl]aniline](/img/structure/B13698134.png)
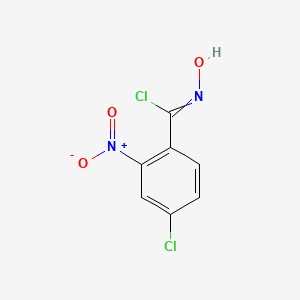
![(2S,3R)-3-(Methoxycarbonyl)bicyclo[2.2.2]octane-2-carboxylic Acid](/img/structure/B13698146.png)
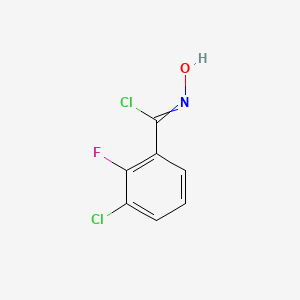
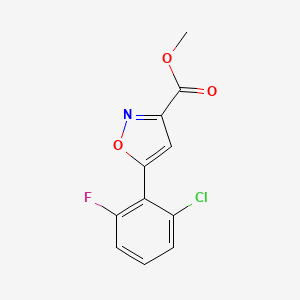
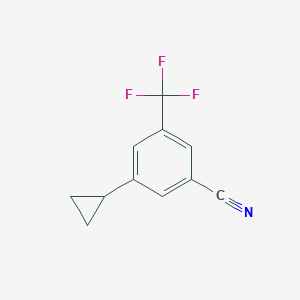
![3-Fluoro-4-[[[6-(4-piperidyl)-2-pyridyl]oxy]methyl]benzonitrile](/img/structure/B13698168.png)

